molecular formula C8H8Cl3O2PS B100379 Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane CAS No. 18351-18-3

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane

Cat. No. B100379
CAS RN: 18351-18-3
M. Wt: 305.5 g/mol
InChI Key: MOBRYBCEAMJKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane, also known as O-Ethyl O-(2,4-dichlorophenyl)-S-ethylmercaptophosphorothioate, is a chemical compound commonly used in scientific research. This compound is classified as an organophosphate insecticide and is known for its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system.

Mechanism Of Action

The mechanism of action of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can cause an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane are primarily related to its ability to inhibit acetylcholinesterase. This can lead to a range of effects, including muscle weakness, respiratory distress, and seizures. In addition, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been shown to have toxic effects on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One advantage of using Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful for studying the role of this enzyme in the nervous system. However, one limitation is the potential for toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for neurological disorders that target acetylcholinesterase. Finally, there is a need for further research into the toxicity of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane and its potential impact on human health and the environment.

Synthesis Methods

The synthesis of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with ethylmercaptan to produce Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate. The final step involves the reaction of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate with phosphorus pentasulfide to form Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane.

Scientific Research Applications

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been widely used in scientific research as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in the transmission of nerve impulses and the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can disrupt nerve impulse transmission and cause a range of physiological and biochemical effects.

properties

IUPAC Name

chloro-(2,4-dichlorophenoxy)-ethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3O2PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBRYBCEAMJKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OC1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3O2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939722
Record name O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane

CAS RN

18351-18-3
Record name Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018351183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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